molecular formula C7H9N3O4 B13648883 3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid

3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid

Cat. No.: B13648883
M. Wt: 199.16 g/mol
InChI Key: SCUUXPJVDPBXJZ-UHFFFAOYSA-N
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Description

3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Propanoic Acid Side Chain: This can be achieved through various methods, including the use of malonic ester synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    Thymine: Another naturally occurring pyrimidine base found in DNA.

Uniqueness

3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

3-(5-amino-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2,8H2,(H,11,12)(H,9,13,14)

InChI Key

SCUUXPJVDPBXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)N

Origin of Product

United States

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